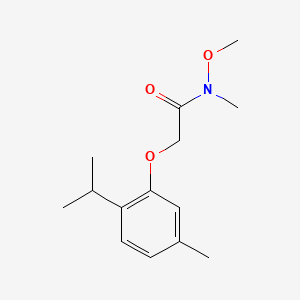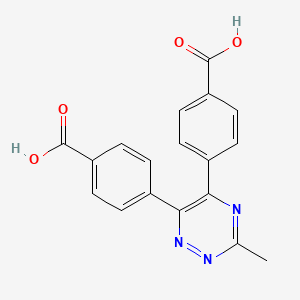
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, diethylphenyl, and a methylbenzenesulfonamide moiety, combined with sulfuric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 4-methylbenzenesulfonamide followed by the introduction of the 4-amino-2,6-diethylphenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent quality. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-amino-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific structural features, such as the diethyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
108451-28-1 |
|---|---|
Molekularformel |
C17H24N2O6S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-(4-amino-2,6-diethylphenyl)-4-methylbenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H22N2O2S.H2O4S/c1-4-13-10-15(18)11-14(5-2)17(13)19-22(20,21)16-8-6-12(3)7-9-16;1-5(2,3)4/h6-11,19H,4-5,18H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
FDCIDKMEXFULOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)C)CC)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)




![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
